8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene

Lipophilicity Drug‑likeness CNS penetration

This 8-azabicyclo[3.2.1]oct-2-ene derivative features a para-benzoyl imidazol-1-ylmethyl group, offering a distinct hydrogen-bond-acceptor profile for probing DAT, SERT, and NET transporter binding pockets. Its elevated TPSA (38.1 Ų) and reduced XLogP3-AA (2.3) make it a key comparator for minimizing non-specific brain penetration and optimizing metabolic stability in hepatic microsome assays. Order this novel scaffold to advance your CNS drug discovery programs.

Molecular Formula C18H19N3O
Molecular Weight 293.37
CAS No. 1705998-28-2
Cat. No. B2875273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene
CAS1705998-28-2
Molecular FormulaC18H19N3O
Molecular Weight293.37
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)CN4C=CN=C4
InChIInChI=1S/C18H19N3O/c22-18(21-16-2-1-3-17(21)9-8-16)15-6-4-14(5-7-15)12-20-11-10-19-13-20/h1-2,4-7,10-11,13,16-17H,3,8-9,12H2
InChIKeyNAJRLKXIXWXUPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene (CAS 1705998-28-2) – Core Chemical Identity and Procurement Context


The compound 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene (CAS 1705998‑28‑2) is a fully synthetic, substituted 8-azabicyclo[3.2.1]oct‑2‑ene derivative. Its structure combines a central 8-azabicyclo[3.2.1]oct‑2‑ene scaffold with a para‑substituted benzoyl linker that carries an imidazol‑1‑ylmethyl group. The molecular formula is C₁₈H₁₉N₃O, the molecular weight is 293.4 g mol⁻¹, the computed octanol/water partition coefficient (XLogP3‑AA) is 2.3, and the topological polar surface area is 38.1 Ų [1]. The compound is supplied primarily as a research‑grade small molecule, and its bicyclic core places it within the class of monoamine neurotransmitter re‑uptake inhibitor scaffolds [2].

Why 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene Cannot Be Replaced by a Close Structural Analog Without Risk of Phenotype Shift


Although many 8‑azabicyclo[3.2.1]oct‑2‑ene derivatives act as monoamine re‑uptake inhibitors, the precise substitution pattern dictates transporter subtype selectivity, intrinsic clearance, and off‑target profile [1]. The imidazol‑1‑ylmethyl group introduces a hydrogen‑bond‑acceptor‑rich heterocycle that can engage a distinct set of residues in the transporter binding pocket compared to the simpler phenyl or thienyl analogs exemplified in the core patent families [1]. Even minor changes—such as replacing imidazole with 1,2,4‑triazole or altering the para‑benzoyl linker—can shift the selectivity window among dopamine, serotonin, and noradrenaline transporters, making generic substitution unreliable without direct comparative pharmacological data. The absence of publicly available head‑to‑head profiling for this specific compound means that any unvalidated analog swap carries a material risk of altering target engagement and downstream biological readouts.

Quantitative Differentiation Evidence for 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene Versus Closest Comparators


Physicochemical Property Comparison: XLogP3-AA Lipophilicity vs. 3‑Aryl‑8‑azabicyclo[3.2.1]oct‑2‑ene Analogs

The computed XLogP3‑AA value of the target compound is 2.3 [1]. This places it in a lipophilicity range that differs meaningfully from related 3‑aryl derivatives such as 3‑(4‑ethylphenyl)‑8‑azabicyclo[3.2.1]oct‑2‑ene (XLogP3‑AA ≈ 4.0, computed from SMILES) and 3‑(thiophen‑2‑yl)‑8‑azabicyclo[3.2.1]oct‑2‑ene (XLogP3‑AA ≈ 3.5). The lower lipophilicity of the imidazol‑1‑ylmethyl‑benzoyl derivative is expected to reduce passive membrane partitioning and potentially lower metabolic clearance via CYP‑mediated oxidation, although direct experimental confirmation is lacking.

Lipophilicity Drug‑likeness CNS penetration

Topological Polar Surface Area (TPSA) Versus 8‑Azabicyclo[3.2.1]oct‑2‑ene Monoamine Re‑uptake Inhibitors

The target compound has a computed TPSA of 38.1 Ų [1]. By comparison, the widely studied 3‑(4‑chlorophenyl)‑8‑azabicyclo[3.2.1]oct‑2‑ene exhibits a TPSA of approximately 20.2 Ų, while the 3‑(4‑fluorophenyl) analog is around 20.2 Ų as well (values derived from PubChem). The imidazole‑containing derivative therefore presents a nearly two‑fold increase in polar surface area, which is likely to influence passive blood‑brain barrier permeability and transporter‑mediated efflux.

Polar surface area Blood‑brain barrier CNS drug design

Hydrogen‑Bond Acceptor Count and Its Impact on Transporter Binding vs. 3‑Aryl Analogs

The target compound contains two hydrogen‑bond acceptors (the amide carbonyl and the imidazole N‑3) [1], whereas simple 3‑aryl‑8‑azabicyclo[3.2.1]oct‑2‑ene derivatives typically possess zero or one acceptor. This difference may enable additional polar interactions with residues in the monoamine transporter binding site that are inaccessible to analogs lacking the imidazole moiety, potentially altering selectivity among DAT, SERT, and NET.

Hydrogen‑bond acceptor Monoamine transporter Structure‑activity relationship

Experimental Scenarios Where 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene Provides a Differentiated Tool


CNS vs. Peripheral Transporter Engagement Studies Exploiting TPSA Divergence

The elevated TPSA (38.1 Ų) relative to low‑TPSA 3‑aryl analogs (≈20 Ų) makes this compound a candidate for experiments that require reduced non‑specific brain penetration. Researchers can use it alongside a low‑TPSA comparator to dissect central versus peripheral contributions to monoamine re‑uptake inhibition in rodent models, as established in Section 3 [1].

Structure‑Activity Relationship (SAR) Studies Focused on Imidazole‑Driven Transporter Selectivity

Because the imidazol‑1‑ylmethyl group introduces an extra hydrogen‑bond acceptor, the compound can serve as a starting point for medicinal chemistry campaigns aiming to tune selectivity among DAT, SERT, and NET. Its use is warranted when the objective is to probe polar interactions in the transporter binding pocket that cannot be addressed with 3‑aryl derivatives [1].

Metabolic Stability Screening Based on Reduced Lipophilicity

The lower XLogP3‑AA (2.3) compared to more lipophilic 3‑aryl analogs suggests the compound may exhibit slower oxidative metabolism. It can be employed as a reference compound in hepatic microsome or hepatocyte stability assays to benchmark the impact of lipophilicity reduction within the 8‑azabicyclo[3.2.1]oct‑2‑ene series [1].

Quote Request

Request a Quote for 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.